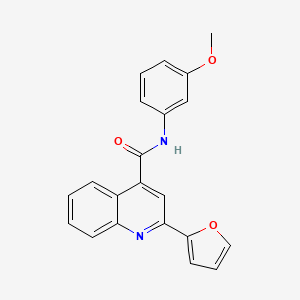

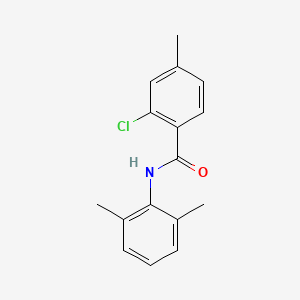

2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide, also known as dicamba, is a widely used herbicide that has been in use since the 1960s. It is a selective herbicide that is used to control broadleaf weeds in a variety of crops, including corn, soybeans, and wheat. Dicamba has been the subject of much scientific research, both in terms of its synthesis and its mechanism of action.

Mechanism of Action

Dicamba works by disrupting the growth and development of broadleaf weeds. It does this by mimicking the action of the plant hormone auxin, which regulates plant growth and development. Dicamba binds to the auxin receptor in the plant, causing abnormal growth and eventually killing the plant.

Biochemical and Physiological Effects:

Dicamba has been shown to have a range of biochemical and physiological effects on plants, including changes in gene expression, alterations in cell division and elongation, and disruption of photosynthesis. These effects can lead to stunted growth, leaf curling, and other symptoms of herbicide damage.

Advantages and Limitations for Lab Experiments

Dicamba is widely used in laboratory experiments as a tool for studying plant growth and development. Its selective action allows researchers to target specific types of plants, while its effectiveness in controlling weeds allows for the creation of weed-free experimental plots. However, 2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide can also have unintended effects on non-target plants, making it important to use caution when applying it in laboratory settings.

Future Directions

There are many areas of research related to 2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide that are currently being explored. These include the development of new formulations and application methods to improve its efficacy, the investigation of its effects on non-target plants and the environment, and the exploration of its potential as a tool for weed management in organic farming systems. Additionally, researchers are working to better understand the molecular mechanisms underlying this compound's herbicidal activity, which could lead to the development of new herbicides with improved selectivity and efficacy.

Synthesis Methods

Dicamba can be synthesized through a variety of methods, including the reaction of 2,4-dichlorobenzoic acid with 2-methoxy-5-nitroaniline in the presence of a base such as potassium carbonate. Other methods include the reaction of 2,4-dichlorophenoxyacetic acid with 2-methoxy-5-nitroaniline in the presence of a base such as sodium hydroxide.

Scientific Research Applications

Dicamba has been the subject of much scientific research, particularly in the areas of herbicide resistance and weed management. Researchers have investigated the effectiveness of 2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide in controlling weeds in different crops and have developed new formulations and application methods to improve its efficacy.

properties

IUPAC Name |

2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOPEXZPEIYCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)

![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)

![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)

![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)

![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)

![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)

![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)

![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)